molecular formula C17H15N3OS2 B2608826 2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 394230-60-5

2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2608826
M. Wt: 341.45
InChI Key: IOKJNSBPMBMUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound belongs to the family of thiadiazole derivatives, which have been widely studied due to their diverse biological activities.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

One significant application of thiadiazole derivatives is in the development of glutaminase inhibitors, which have shown potential in cancer therapy. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated for their ability to inhibit kidney-type glutaminase (GLS). These inhibitors can attenuate the growth of human lymphoma cells in vitro and in mouse models, highlighting their potential as therapeutic agents in oncology (Shukla et al., 2012).

Anticancer Screening

Another area of application is the synthesis and evaluation of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds for their anticancer activity. These compounds have demonstrated significant cytotoxic effects against breast cancer cell lines, emphasizing the potential of thiadiazole derivatives in cancer treatment (Abu-Melha, 2021).

Antibacterial and Antifungal Activities

Thiazole and thiadiazole derivatives have also been synthesized for their antibacterial and antifungal properties. Some compounds have shown promising activities against various bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Mahajan et al., 2008).

Antimicrobial Activity and Quantum Calculations

The antimicrobial activity of novel sulphonamide derivatives incorporating thiadiazole has been explored through synthesis and biological evaluation. These studies include quantum calculations to correlate experimental findings with theoretical predictions, thereby providing a comprehensive understanding of the compounds' antimicrobial efficacy (Fahim & Ismael, 2019).

Synthesis and Evaluation as VEGFR-2 Inhibitors

Furthermore, thiadiazole-containing phenyl urea derivatives have been synthesized and evaluated as potential VEGFR-2 inhibitors. These compounds have shown antiproliferative effects against various human cancer cell lines, highlighting their potential in cancer therapy by targeting the vascular endothelial growth factor receptor-2 pathway (Toolabi et al., 2022).

properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-12-7-5-6-10-14(12)16-19-20-17(23-16)18-15(21)11-22-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKJNSBPMBMUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

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